

mass spectrometry data of sodium 4methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sodium 4-methylbenzenesulfonate	
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An In-depth Technical Guide to the Mass Spectrometry of **Sodium 4-methylbenzenesulfonate**

Introduction

Sodium 4-methylbenzenesulfonate, also commonly known as sodium p-toluenesulfonate or sodium tosylate, is a widely used organic compound in chemical synthesis and the pharmaceutical industry. It serves as a drug intermediate and can be used as a dopant in the production of conductive polymer films[1]. Given its prevalence, particularly its potential presence as a genotoxic impurity in active pharmaceutical ingredients (APIs), robust analytical methods for its detection and characterization are crucial. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), provides a highly sensitive and specific method for identifying and quantifying this compound.

This technical guide provides a comprehensive overview of the mass spectrometry data for **sodium 4-methylbenzenesulfonate**, detailed experimental protocols for its analysis, and visualizations of its fragmentation pathway and the analytical workflow. The information is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its analytical characterization.

Compound Information

A summary of the key physicochemical properties of **sodium 4-methylbenzenesulfonate** is presented below.



Property	Value
IUPAC Name	sodium 4-methylbenzenesulfonate[2]
Synonyms	Sodium p-toluenesulfonate, Sodium tosylate[1] [3]
CAS Number	657-84-1[3]
Molecular Formula	C7H7NaO3S[3]
Average Molecular Weight	194.18 g/mol [3]
Monoisotopic Mass	194.00135954 Da[2]

Mass Spectrometry Data

Analysis of **sodium 4-methylbenzenesulfonate** is typically performed in negative ion mode using electrospray ionization (ESI), as this method is highly effective for sulfonated compounds[4]. In the mass spectrometer, the compound is observed as the 4-methylbenzenesulfonate anion. Collision-induced dissociation (CID) of this parent ion leads to a characteristic fragmentation pattern.

The primary fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂). This behavior is characteristic of aryl sulfonates[5]. The resulting fragment is the 4-methylphenolate anion.

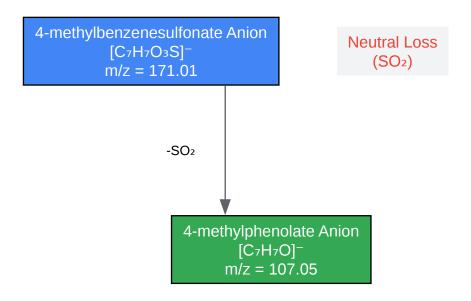
The quantitative data derived from the mass spectrometric analysis is summarized in the table below.

Ion Description	Ion Type	Molecular Formula	Calculated m/z (Monoisotopic)
4- methylbenzenesulfona te anion	[M-Na] ⁻	[C7H7O3S] ⁻	171.0121
4-methylphenolate anion	[M-Na-SO ₂] ⁻	[C7H7O] ⁻	107.0497



Fragmentation Pathway Visualization

The fragmentation of the 4-methylbenzenesulfonate anion is a key diagnostic feature in its mass spectrometric identification.



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Caption: Fragmentation pathway of the 4-methylbenzenesulfonate anion.

Experimental Protocols

A robust and reproducible analytical method is essential for the accurate detection of **sodium 4-methylbenzenesulfonate**. The following protocol outlines a typical LC-MS/MS method suitable for this purpose.

Sample Preparation

- Standard Solution: Prepare a stock solution of **sodium 4-methylbenzenesulfonate** in a suitable solvent such as a methanol/water mixture (50:50 v/v). Serially dilute the stock solution to create calibration standards.
- From a Matrix (e.g., Drug Product): Weigh the sample powder and dissolve it in an appropriate solvent (e.g., water or a buffer). Use sonication for approximately 10 minutes to ensure complete dissolution. An extraction with a solvent like ethyl acetate may be



performed if necessary to remove interfering matrix components[6]. The final extract should be filtered through a 0.22 µm filter before injection.

Liquid Chromatography (LC)

- System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
- Column: A reverse-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is effective[7].
- Mobile Phase A: Water with an MS-compatible acid, such as 0.1% formic acid[3][8].
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient: A typical gradient could be:
 - o 0-2 min: 5% B
 - 2-15 min: Linear ramp to 95% B
 - o 15-18 min: Hold at 95% B
 - 18-20 min: Return to 5% B and equilibrate.
- Flow Rate: 0.5 1.0 mL/min.
- Injection Volume: 5 10 μL.

Mass Spectrometry (MS)

- System: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Triple Quadrupole (QqQ) or a high-resolution instrument like a Q-TOF or Orbitrap.
- Ionization Mode: Negative ESI mode[4].
- MS Method: For quantitative analysis, use Selected Ion Monitoring (SIM) for the parent ion (m/z 171.01) or Multiple Reaction Monitoring (MRM) for the transition from the parent ion to the fragment ion (171.01 → 107.05).

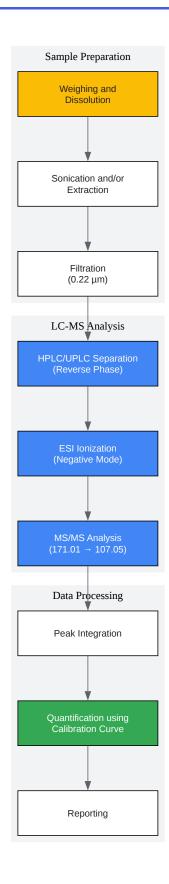


- Key ESI Parameters:
 - Spray Voltage: ~3.5 kV
 - Capillary Temperature: ~275-300 °C
 - Nebulizing Gas (N₂) Pressure: ~80 psi[4]
- Collision Energy (for MS/MS): Optimize the collision energy to maximize the signal for the m/z 107.05 fragment. This is typically in the range of 15-30 eV.

Analytical Workflow Visualization

The overall process from sample receipt to final data analysis follows a structured workflow.





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- To cite this document: BenchChem. [mass spectrometry data of sodium 4-methylbenzenesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085249#mass-spectrometry-data-of-sodium-4-methylbenzenesulfonate]

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